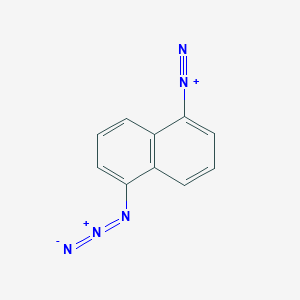

5-Azidonaphthalene-1-diazonium

説明

Historical Context and Evolution of Diazonium Salt Reactivity in Organic Synthesis

The journey of diazonium salts in organic chemistry began in 1858 with their discovery by the German chemist Peter Griess. wikipedia.orgwikipedia.orgmychemblog.com This discovery was a pivotal moment, as it introduced a new class of compounds with remarkable versatility. wikipedia.orgnumberanalytics.com Initially, the primary application of diazonium salts was in the synthesis of azo dyes, which quickly became integral to the dye industry. mychemblog.comnumberanalytics.combritannica.combyjus.com The general structure of a diazonium salt features a diazonium group (-N₂⁺) attached to an aryl group, with a counterion (X⁻). numberanalytics.com

Over the years, the scope of diazonium salt chemistry has expanded far beyond dye synthesis. nih.govacs.orgsci-hub.se Key developments include the Sandmeyer and Gattermann reactions, which allow for the replacement of the diazonium group with a variety of substituents, and azo coupling reactions. numberanalytics.commasterorganicchemistry.com These compounds are highly reactive due to the excellent leaving group ability of dinitrogen gas (N₂). numberanalytics.commasterorganicchemistry.com The diazotization process, which involves the reaction of a primary aromatic amine with nitrous acid, is the standard method for their preparation. wikipedia.orgbyjus.comnumberanalytics.com The reactivity and stability of diazonium salts are influenced by factors such as the nature of the aryl group, the counterion, and the solvent. numberanalytics.com For instance, electron-donating groups on the aryl ring can stabilize the salt, while electron-withdrawing groups can enhance its reactivity. numberanalytics.com The instability of many diazonium salts, which can decompose violently upon isolation, has led to the development of more stable forms, such as tetrafluoroborate (B81430) salts. acs.org

Rationale for Investigating Bifunctional Naphthalene (B1677914) Derivatives (e.g., 5-Azidonaphthalene-1-diazonium)

The investigation of bifunctional naphthalene derivatives, such as 5-azidonaphthalene-1-diazonium, is driven by the potential to harness the distinct reactivity of two powerful functional groups within a single, well-defined molecular architecture. The rigid and planar naphthalene framework provides a scaffold that can influence the electronic properties and spatial orientation of the reactive moieties. vulcanchem.comacs.org

The rationale for studying these compounds includes:

Orthogonal Reactivity: The azide (B81097) and diazonium groups can often be reacted selectively under different conditions. This orthogonality is crucial for sequential modifications, allowing for the stepwise construction of complex molecules. For instance, the diazonium group can undergo azo coupling or Sandmeyer-type reactions, while the azide group can participate in click chemistry or Staudinger ligation. vulcanchem.com

Molecular Scaffolding and Linkers: The naphthalene core can act as a rigid linker in the design of complex molecular systems, such as in the stabilization of DNA triplexes or the creation of novel polymers. acs.orgnih.gov Bifunctional naphthalene derivatives can be used to connect different molecular components with precise spatial control.

Advanced Materials and Bioconjugation: The combination of azide and diazonium functionalities opens up possibilities in materials science and bioconjugation. For example, 5-azidonaphthalene-1-diazonium could be used to create antibody-drug conjugates, where the diazonium group reacts with the antibody and the azide group is used to attach a therapeutic payload via click chemistry. vulcanchem.com

Synthesis of Novel Heterocycles: The intramolecular reaction between the azide and diazonium groups, or their derivatives, could lead to the formation of novel fused heterocyclic systems with interesting photophysical or biological properties.

In essence, the study of bifunctional naphthalene derivatives like 5-azidonaphthalene-1-diazonium is a strategic approach to expand the toolbox of synthetic chemists, enabling the development of new materials and biologically active molecules with tailored properties. nih.govacs.orgresearchgate.net

Structure

3D Structure

特性

CAS番号 |

88000-66-2 |

|---|---|

分子式 |

C10H6N5+ |

分子量 |

196.19 g/mol |

IUPAC名 |

5-azidonaphthalene-1-diazonium |

InChI |

InChI=1S/C10H6N5/c11-13-9-5-1-4-8-7(9)3-2-6-10(8)14-15-12/h1-6H/q+1 |

InChIキー |

XPSQQZGSOAZAJJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC=C2[N+]#N)C(=C1)N=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Azidonaphthalene 1 Diazonium

Strategies for Diazotization of Aminonaphthalenes

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. accessscience.com This reaction, first discovered in 1858, is a cornerstone of synthetic organic chemistry, particularly in the production of dyes and other functionalized aromatic compounds. accessscience.combyjus.com The standard procedure involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is performed at low temperatures, usually between 0-5 °C, to prevent the highly reactive and unstable diazonium salt from decomposing. google.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com This electrophilic ion is then attacked by the lone pair of electrons on the nitrogen atom of the amine. A series of proton transfer and dehydration steps follows, ultimately leading to the formation of the aryl diazonium ion (Ar-N₂⁺). byjus.com

For aminonaphthalenes, the general principle remains the same, although the specific conditions may be adjusted based on the basicity and solubility of the amine precursor. dtic.mil Weakly basic amines often require diazotization in concentrated acids, which act as solvents. dtic.milresearchgate.net When dealing with diaminonaphthalenes, such as the common precursor 1,5-diaminonaphthalene, achieving selective mono-diazotization can be challenging. Often, the reaction can lead to a mixture of mono- and bis-diazotized products, or the bis-diazotized product may react with the remaining free diamine. dtic.mil

| Reagent/Condition | Purpose | Typical Specification | Source(s) |

| Primary Amine | Substrate | Aminonaphthalene derivative | organic-chemistry.org |

| Nitrosating Agent | Source of nitrosonium ion | Sodium Nitrite (NaNO₂) | byjus.comorganic-chemistry.org |

| Acid | In situ generation of HNO₂ | HCl, H₂SO₄, HBF₄ | organic-chemistry.org |

| Solvent | Reaction medium | Aqueous acid, Concentrated acid | dtic.mil |

| Temperature | Stabilize diazonium salt | 0–5 °C | google.com |

Introduction of the Azide (B81097) Moiety via Diazonium Intermediates

Aryl diazonium salts are exceptionally versatile intermediates in organic synthesis because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles. organic-chemistry.org The conversion of a diazonium salt to an aryl azide is a standard and efficient transformation. mdpi.com This reaction is typically achieved by treating the aqueous solution of the freshly prepared diazonium salt with sodium azide (NaN₃). colab.ws

The mechanism involves the nucleophilic attack of the azide ion (N₃⁻) on the terminal nitrogen of the diazonium ion. This initially forms an unstable diazidoazene intermediate (Ar-N=N-N₃), which rapidly decomposes, losing a molecule of dinitrogen gas (N₂) to yield the stable aryl azide. mdpi.com The strong thermodynamic driving force provided by the formation of gaseous N₂ makes this reaction highly favorable.

This two-step sequence—diazotization followed by azidation—provides a reliable method for introducing an azide group onto an aromatic ring, starting from the corresponding amine. mdpi.com For the synthesis of 5-azidonaphthalene-1-diazonium, this strategy would be applied to a naphthalene (B1677914) diazonium salt precursor.

| Reactant | Role | Notes | Source(s) |

| Aryl Diazonium Salt | Electrophilic substrate | Typically prepared in situ and used immediately. | organic-chemistry.org |

| Sodium Azide (NaN₃) | Nucleophile | Source of the azide (N₃⁻) ion. | mdpi.comcolab.ws |

| Solvent | Reaction medium | Typically the aqueous acidic solution from the diazotization step. | mdpi.com |

| Temperature | Control reaction rate | Often kept low initially, may be allowed to warm to facilitate N₂ evolution. | researchgate.net |

Multi-step Synthetic Routes to Bifunctional Naphthalene Derivatives

The synthesis of a bifunctional compound like 5-azidonaphthalene-1-diazonium, which possesses two different reactive functional groups at specific positions, requires a carefully planned multi-step approach. The most logical precursor for this target molecule is 1,5-diaminonaphthalene. google.com The challenge lies in the selective modification of the two amino groups.

A plausible synthetic pathway would proceed as follows:

Mono-diazotization of 1,5-Diaminonaphthalene : The first step would involve the selective diazotization of only one of the two amino groups of 1,5-diaminonaphthalene. This is a critical and potentially low-yielding step, as controlling the stoichiometry to favor mono-substitution over di-substitution can be difficult. dtic.mil Precise control of reagent addition and reaction conditions is necessary.

Conversion to Mono-azide : The resulting 5-aminonaphthalene-1-diazonium salt is then treated with sodium azide. This converts the diazonium group at the 1-position into an azide group, yielding the intermediate 5-azido-1-naphthalenamine .

Diazotization of the Remaining Amino Group : The second amino group, now at the 5-position of the azidonaphthalene intermediate, is subjected to a second diazotization reaction using sodium nitrite and acid. This step converts the remaining amino group into a diazonium group.

Isolation of the Final Product : The final product, 5-azidonaphthalene-1-diazonium salt, is obtained. Due to the inherent instability of diazonium salts, it would likely be used immediately in a subsequent reaction or isolated carefully as a more stable salt, for instance, with a non-nucleophilic counter-ion like tetrafluoroborate (B81430) (BF₄⁻) or tosylate. organic-chemistry.org

An alternative strategy could involve protecting one of the amino groups of 1,5-diaminonaphthalene, functionalizing the unprotected amine to the azide (via diazotization and substitution), deprotecting the second amino group, and finally performing the second diazotization to yield the target compound. This approach could offer better control and higher yields, although it introduces additional steps for protection and deprotection.

Mechanistic Investigations of 5 Azidonaphthalene 1 Diazonium Reactivity

Reaction Pathways Governed by the Diazonium Group

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles or participating in electrophilic substitution reactions. Its reactivity is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of substituents onto the naphthalene (B1677914) core.

Nucleophilic Substitution Reactions (Replacement of the Diazonium Group)

The diazonium group in 5-azidonaphthalene-1-diazonium can be replaced by various nucleophiles, a process that involves the loss of dinitrogen gas (N₂), a thermodynamically favorable event. byjus.com These reactions provide a powerful method for synthesizing 5-substituted-1-azidonaphthalene derivatives.

Common nucleophilic substitution reactions include:

Halogenation: The introduction of halogens (Cl, Br) can be achieved through the Sandmeyer reaction, which utilizes copper(I) halides as catalysts. byjus.com The reaction proceeds via a single-electron transfer mechanism, forming an aryl radical that then reacts with the halide. libretexts.org For the introduction of fluorine, the Balz-Schiemann reaction is employed, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. lkouniv.ac.in Iodide ions can directly displace the diazonium group without the need for a copper catalyst. byjus.com

Cyanation: Similar to halogenation, the cyano group (-CN) can be introduced using copper(I) cyanide in a Sandmeyer-type reaction. byjus.com

Hydroxylation: Heating an aqueous solution of the diazonium salt leads to its hydrolysis, replacing the diazonium group with a hydroxyl (-OH) group to form 5-azidonaphthol. byjus.comnptel.ac.in

Azide (B81097) Introduction: While the parent compound already contains an azide group, the diazonium group itself can be replaced by an azide ion (N₃⁻) by treatment with sodium azide. smolecule.com This reaction is typically performed in aqueous media at room temperature. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions of Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| KI | -I | - |

| HBF₄, heat | -F | Balz-Schiemann Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| H₂O, heat | -OH | Hydrolysis |

| NaN₃ | -N₃ | - |

| H₃PO₂ | -H | Deamination |

Electrophilic Aromatic Substitution: Azo Coupling Reactions with Activated Arenes and Heteroarenes

The diazonium cation of 5-azidonaphthalene-1-diazonium is a weak electrophile that can attack activated aromatic and heteroaromatic compounds in a reaction known as azo coupling. wikipedia.orgyoutube.com This electrophilic aromatic substitution reaction results in the formation of azo compounds (R-N=N-R'), which are often intensely colored and find applications as dyes. wikipedia.orgunb.caekb.eg

The reactivity of the coupling partner is crucial; the aromatic ring must be activated by a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group. lkouniv.ac.innowgonggirlscollege.co.in The reaction is sensitive to pH. For phenols, coupling is typically carried out in mildly alkaline conditions to form the more reactive phenoxide ion, while for amines, the reaction is performed in a slightly acidic medium. lkouniv.ac.innumberanalytics.com The substitution usually occurs at the para position of the activated ring, unless this position is already occupied, in which case ortho-substitution is observed. wikipedia.org The resulting azo dyes from 5-azidonaphthalene-1-diazonium would possess an additional azide group, making them suitable for further functionalization, for instance, via click chemistry. vulcanchem.com

Table 2: Conditions for Azo Coupling Reactions

| Coupling Partner | Activating Group | Optimal pH |

|---|---|---|

| Phenols | -OH | Alkaline (8-11) |

| Aromatic Amines | -NH₂, -NHR, -NR₂ | Mildly Acidic |

Radical Pathways and Single Electron Transfer Processes

The diazonium group can also react via radical pathways, often initiated by single-electron transfer (SET). nih.govnumberanalytics.comsigmaaldrich.com In these processes, the diazonium ion accepts an electron, typically from a metal catalyst like copper(I) or through other means, to form an aryl radical with the expulsion of nitrogen gas. libretexts.orgnptel.ac.in

A classic example of a radical reaction involving diazonium salts is the Gomberg-Bachmann reaction , an aryl-aryl coupling process. chemeurope.comwikipedia.org In this reaction, the diazonium salt is treated with an aromatic compound in the presence of a base. wikipedia.orgvedantu.com The initially formed aryl radical from the diazonium salt can then attack another aromatic ring to form a biaryl product. vedantu.com However, this reaction often suffers from low yields due to competing side reactions. chemeurope.comwikipedia.org

The Sandmeyer reaction, mentioned earlier for nucleophilic substitution, also proceeds through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. libretexts.orgmycollegevcampus.com This generates an aryl radical, which then abstracts a halogen or cyanide from the copper(II) species to form the final product. mycollegevcampus.com

Reaction Pathways Governed by the Azide Group

The azide group (-N₃) is a high-energy functional group that can be induced to decompose, typically through thermal or photochemical means, to generate a highly reactive nitrene intermediate.

Thermally Induced Decomposition and Nitrene Formation

Upon heating, aryl azides like the one in 5-azidonaphthalene-1-diazonium can undergo thermolysis to extrude a molecule of nitrogen gas (N₂) and form a highly reactive nitrene intermediate. egyankosh.ac.in Nitrenes are the nitrogen analogs of carbenes and are electron-deficient species, making them highly electrophilic. wikipedia.org

The generated nitrene can undergo several subsequent reactions, including:

C-H insertion: The nitrene can insert into carbon-hydrogen bonds to form amines or amides. wikipedia.org

Cycloaddition: It can add to double bonds to form aziridines. egyankosh.ac.in

Rearrangement: The nitrene can undergo rearrangement, for instance, to form carbodiimides or other heterocyclic structures.

The thermal stability of diazonium salts themselves can be a limiting factor, as they can also decompose upon heating. whiterose.ac.ukx-mol.com Therefore, the selective thermal decomposition of the azide group in the presence of a diazonium group would require careful control of reaction conditions.

Photoinduced Decomposition and Photogenerated Nitrenes

Similar to thermolysis, photolysis of aryl azides using UV light can also lead to the expulsion of nitrogen gas and the formation of a nitrene. wikipedia.orgscribd.com This photochemical generation of nitrenes offers a milder alternative to thermal decomposition and allows for spatial and temporal control of the reaction. wikipedia.org

Photogenerated nitrenes exhibit similar reactivity to their thermally generated counterparts, participating in insertion, addition, and rearrangement reactions. egyankosh.ac.inwikipedia.org The initial product of photolysis is typically a singlet nitrene, which can then relax to the more stable triplet state. wikipedia.org The spin state of the nitrene can influence its reactivity, with singlet nitrenes often reacting stereospecifically, while triplet nitrenes behave more like diradicals. scribd.com The photolysis of azides is a key reaction in photolithography and for the generation of photoaffinity labels. researchgate.net In the context of 5-azidonaphthalene-1-diazonium, the azide's photoactivity could be exploited in materials science for applications like photoresists. vulcanchem.com

Cycloaddition Reactions (e.g., Huisgen Cycloaddition) with Alkyne and Alkene Substrates

The azide functional group of 5-azidonaphthalene-1-diazonium is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction, most famously represented by the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring. organic-chemistry.org

The reaction between the azide moiety and an alkyne substrate yields a stable 1,2,3-triazole ring. The specific outcome of this reaction is highly dependent on the reaction conditions, particularly the presence and nature of a catalyst.

Thermal Cycloaddition: In the absence of a catalyst, the reaction between an azide and an alkyne typically requires elevated temperatures (e.g., 98 °C) and proceeds via a concerted [2+3] cycloaddition mechanism. wikipedia.org This thermal process generally results in a mixture of two constitutional isomers: the 1,4-disubstituted and 1,5-disubstituted triazoles. wikipedia.orgpcbiochemres.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A significant advancement in this area is the copper(I)-catalyzed version of the Huisgen cycloaddition, which is a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction is notable for its high efficiency, mild reaction conditions, and, crucially, its high regioselectivity. pcbiochemres.comnih.gov When a terminal alkyne is used, the reaction exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.org The mechanism is no longer a concerted cycloaddition but proceeds stepwise, involving the formation of a copper acetylide intermediate. wikipedia.org This method allows for the efficient conjugation of the 5-azidonaphthalene-1-diazonium scaffold to molecules containing a terminal alkyne. smolecule.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative catalytic system employs ruthenium complexes. The RuAAC also exhibits high regioselectivity but, in contrast to CuAAC, produces the 1,5-disubstituted triazole isomer. wikipedia.org A key advantage of the ruthenium-catalyzed approach is its ability to utilize both terminal and internal alkynes as substrates, broadening the scope of the reaction. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Cycloaddition can also be achieved without a metal catalyst by using a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBAC). acs.orgescholarship.org The high ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly under physiological conditions without the need for a potentially cytotoxic metal catalyst.

The following table summarizes the key features of different azide-alkyne cycloaddition methods applicable to the azido (B1232118) group of 5-azidonaphthalene-1-diazonium.

| Reaction Type | Catalyst/Promoter | Alkyne Substrate | Key Characteristics | Product Regiochemistry |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Heat | Terminal or Internal | Requires elevated temperatures; low regioselectivity. wikipedia.org | Mixture of 1,4- and 1,5-isomers. wikipedia.orgpcbiochemres.com |

| Copper(I)-Catalyzed (CuAAC) | Cu(I) source | Terminal | "Click reaction"; high yield and regioselectivity under mild conditions. wikipedia.orgnih.gov | Exclusively 1,4-isomer. wikipedia.org |

| Ruthenium-Catalyzed (RuAAC) | Ru complex (e.g., Cp*RuCl(PPh₃)₂) | Terminal or Internal | Complementary regioselectivity to CuAAC; broader alkyne scope. wikipedia.org | Exclusively 1,5-isomer. wikipedia.org |

| Strain-Promoted (SPAAC) | Ring Strain (e.g., cyclooctyne) | Strained Cycloalkyne | Bioorthogonal; no metal catalyst required; fast kinetics. acs.org | Regioselective, product depends on cyclooctyne structure. |

Advanced Analytical and Computational Characterization in Azido Diazonium Research

Spectroscopic Techniques for Elucidating Reaction Intermediates (e.g., Time-Resolved Spectroscopy)

The study of short-lived, highly reactive intermediates is fundamental to understanding the reaction mechanisms of 5-azidonaphthalene-1-diazonium. Photochemical activation of either the azido (B1232118) or diazonium group generates species that exist for fractions of a second, making them undetectable by conventional spectroscopic methods. Time-resolved spectroscopy is indispensable for observing these transient species in real-time.

Upon photolysis, aryl azides are known to extrude molecular nitrogen to form a singlet nitrene, which can then intersystem cross to a more stable triplet nitrene or undergo rearrangement. nih.gov For a related compound, 1-naphthyl azide (B81097), photolysis has been shown to produce intermediates such as azirines, which can be trapped by nucleophiles like amines. acs.org In the case of 5-azidonaphthalene-1-diazonium, UV irradiation would likely initiate the decomposition of the azido group first, given its photosensitivity. nih.gov Time-resolved absorption and infrared spectroscopy can monitor the decay of the parent azide and the appearance of new signals corresponding to the naphthylnitrene intermediate.

Similarly, the diazonium group can be photochemically activated. nih.gov Photosensitized activation of aryl diazonium salts has been studied using time-resolved spectroscopic techniques to investigate the efficiency of electron transfer and the generation of aryl radicals. nih.gov For 5-azidonaphthalene-1-diazonium, this provides a parallel pathway for reactivity, where light can induce the release of N₂ from the diazonium moiety to form a highly electrophilic aryl cation.

Key research findings from analogous systems demonstrate the power of these techniques:

Nanosecond Transient Absorption: This technique has been used to study the excited-state reactivity of photosensitizers with aryl diazonium derivatives, allowing for the quantification of cage-escape yields of the resulting radical species. nih.gov

Matrix Isolation IR Spectroscopy: By isolating reactive molecules in an inert gas matrix at cryogenic temperatures (e.g., argon or nitrogen), photochemical reactions can be initiated, and the resulting intermediates can be stabilized and studied using IR spectroscopy. rsc.org This method, often combined with DFT calculations, allows for the detailed characterization of species like nitrenes and their subsequent isomerization products. rsc.org

Chemical Trapping Experiments: While an indirect method, the identity of transient intermediates is often confirmed by performing the reaction in the presence of a trapping agent. For example, the photolysis of 1-naphthyl azide in the presence of diethylamine (B46881) yields N¹,N¹-diethylnaphthalene-1,2-diamine, providing strong evidence for an azirine intermediate. acs.org The products of these trapping experiments are then analyzed by conventional spectroscopy (NMR, MS) and chromatography.

| Potential Intermediate | Generating Group | Spectroscopic Detection Method | Key Observation |

|---|---|---|---|

| Naphthylnitrene | Azide (-N₃) | Time-Resolved UV-Vis/IR Spectroscopy | Appearance of new transient absorption bands following laser flash photolysis. |

| Azirine/Didehydroazepine | Azide (-N₃) | Time-Resolved IR, Chemical Trapping | Characteristic vibrational frequencies in IR; formation of stable adducts with nucleophiles. acs.orgresearchgate.net |

| Naphthyl Cation/Radical | Diazonium (-N₂⁺) | Time-Resolved Absorption Spectroscopy | Transient absorption signals corresponding to the radical cation or cation species. nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a theoretical lens to examine molecular properties that are difficult or impossible to measure experimentally. unige.ch For a complex molecule like 5-azidonaphthalene-1-diazonium, DFT studies are invaluable for understanding its electronic structure, stability, and reaction pathways. journaljsrr.com

DFT calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. niscpr.res.in Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic and thermodynamic properties can be computed. mdpi.comresearchgate.net

Key insights derived from DFT studies include:

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For 5-azidonaphthalene-1-diazonium, the HOMO is expected to be localized on the azido group and the aromatic ring, while the LUMO would be centered on the highly electrophilic diazonium group. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would visually confirm the nucleophilic character of the azide and the strong electrophilic nature of the diazonium cation. journaljsrr.com

Reaction Pathway Modeling: DFT can be used to calculate the energy profiles of potential reaction pathways. For instance, calculations can determine the activation energy required for the thermal or photochemical cleavage of the N-N₂ bond in the azide group versus the C-N₂⁺ bond in the diazonium group. This helps predict which reaction is more likely to occur under specific conditions and can be used to model the subsequent rearrangements of the nitrene or aryl cation intermediates.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies aids in the assignment of experimental IR and Raman spectra, helping to confirm the structure of the synthesized compound and its reaction products. niscpr.res.in

| Calculated Parameter | Significance for 5-Azidonaphthalene-1-diazonium |

|---|---|

| HOMO/LUMO Energies | Indicate regions of electron-donating (azide/ring) and electron-accepting (diazonium) character, predicting sites of reactivity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Reflects the chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visually maps the electrophilic (diazonium) and nucleophilic (azide) sites on the molecule. journaljsrr.com |

| Transition State Energies | Allow for the comparison of activation barriers for competing reaction pathways (e.g., azide vs. diazonium decomposition). |

| Enthalpy of Formation | Provides data on the thermodynamic stability of the molecule and its potential as a high-energy material. mdpi.com |

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the identity of starting materials, intermediates (if they can be stabilized), and, most importantly, the final products of a reaction. This information is critical for verifying proposed reaction mechanisms that are often first suggested by spectroscopic and computational studies.

In the context of 5-azidonaphthalene-1-diazonium, MS would be employed to analyze the products resulting from the diverse reactions of its two functional groups.

Azo Coupling Reactions: The diazonium group is a classic electrophile for azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines). Mass spectrometry would be used to confirm the molecular weight of the resulting azo dye, providing definitive proof of the coupling reaction. ajgreenchem.com

Nitrene Trapping Products: As discussed, the nitrene intermediate formed from the photolysis of the azide group can be trapped by various nucleophiles. acs.org For example, reaction in an alcohol solvent could lead to the formation of an amino-ether product. High-resolution mass spectrometry (HRMS) would provide the exact mass of this product, allowing for the determination of its elemental formula and confirming the reaction pathway.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of a reaction product can help elucidate its structure, distinguishing between different isomers that may have the same molecular weight. For example, the fragmentation of a product from a nitrene insertion reaction would differ significantly from that of an azo coupling product.

| Reaction Type | Potential Product Structure | Role of Mass Spectrometry |

|---|---|---|

| Azo Coupling (with Phenol) | Hydroxy-substituted azobenzene (B91143) derivative | Confirms the molecular weight of the final azo dye. |

| Nitrene Trapping (with an Amine) | Diamino-naphthalene derivative | Provides the exact mass of the trapped product, confirming the nitrene pathway. acs.org |

| Dediazoniation (Sandmeyer-type reaction) | Halo- or cyano-azidonaphthalene | Identifies the mass of the product resulting from the replacement of the diazonium group. |

| Intramolecular Cyclization | Fused heterocyclic system | Confirms the molecular weight of the cyclized product, indicating an intramolecular reaction. |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthons for Polyfunctionalized Naphthalene (B1677914) Derivatives

As a synthon, 5-azidonaphthalene-1-diazonium offers two distinct points of reactivity for the synthesis of complex, polyfunctionalized naphthalene derivatives. The general strategy involves the sequential or orthogonal reaction of the diazonium and azide (B81097) groups.

The diazonium group can be readily transformed into a variety of other functional groups through well-established Sandmeyer-type reactions. For instance, treatment with copper(I) halides (CuCl, CuBr) can introduce halogens, while reaction with copper(I) cyanide can install a nitrile group. Heating in water can yield a hydroxyl group.

Following the transformation of the diazonium group, the azide moiety remains available for further modification. The most prominent reaction of the azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the azide with a terminal alkyne. This dual reactivity enables the synthesis of intricate naphthalene-based structures where one part of the molecule is derived from diazonium chemistry and another is introduced via the azide handle.

Table 1: Potential Synthetic Transformations of 5-Azidonaphthalene-1-diazonium

| Functional Group | Reaction Type | Reagents | Resulting Group at C1-position |

|---|---|---|---|

| Diazonium (-N₂⁺) | Azo Coupling | Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo (-N=N-Ar) |

| Diazonium (-N₂⁺) | Sandmeyer (Halogenation) | CuCl / CuBr | Chloro (-Cl) / Bromo (-Br) |

| Diazonium (-N₂⁺) | Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Diazonium (-N₂⁺) | Hydroxylation | H₂O, Heat | Hydroxyl (-OH) |

| Azide (-N₃) | CuAAC "Click" Chemistry | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole |

Role in the Synthesis of Azo Dyes and Pigments with Tunable Properties

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. nih.gov The synthesis of these dyes is a classic application of diazonium salts, which act as electrophiles in a coupling reaction with electron-rich aromatic compounds like phenols or anilines. nih.govpsiberg.com

5-Azidonaphthalene-1-diazonium can be used as the diazo component in this reaction. By varying the coupling component, a wide range of colors can be produced. chemguide.co.uk The color of the resulting azo dye is determined by the extent of the conjugated π-electron system across the entire molecule. chemguide.co.uk Introducing electron-donating or electron-withdrawing groups on the coupling partner allows for the fine-tuning of the absorption wavelength and, consequently, the color of the dye. nih.gov For example, coupling with phenol typically yields a yellow-orange dye, while coupling with naphthalen-2-ol produces an intense orange-red precipitate. chemguide.co.ukcuhk.edu.hk

A significant feature of dyes synthesized from this compound is the retention of the azide group. This functionality allows the dye to be subsequently attached to other molecules or materials, such as polymers or biomolecules, using reactions like CuAAC.

Table 2: Predicted Colors of Azo Dyes from 5-Azidonaphthalene-1-diazonium

| Coupling Component | Class of Compound | Predicted Color |

|---|---|---|

| Phenol | Phenol | Yellow-Orange |

| Naphthalen-2-ol (β-Naphthol) | Naphthol | Orange-Red chemguide.co.ukbiotechjournal.in |

| Aniline | Aromatic Amine | Yellow chemguide.co.uk |

| N,N-Dimethylaniline | Tertiary Aromatic Amine | Red-Yellow |

Surface Functionalization of Diverse Substrates via Grafting Methodologies

The covalent attachment of thin organic layers to surfaces can dramatically alter their physical and chemical properties. Aryl diazonium salts are exceptionally effective reagents for this purpose, as they can modify a wide range of substrates, including metals, carbon materials, and semiconductors. nih.gov The process involves the generation of a highly reactive aryl radical that forms a stable covalent bond with the substrate surface. nih.govnih.gov Using 5-azidonaphthalene-1-diazonium for this purpose results in a surface decorated with azide groups, which can then be used for the subsequent immobilization of other molecules.

On conductive or semiconductive surfaces, the grafting process can be initiated electrochemically. nih.gov By applying a negative potential to the substrate (e.g., glassy carbon, gold, platinum), the diazonium salt is reduced. researchgate.net This reduction causes the irreversible cleavage of the C-N bond and the release of dinitrogen gas (N₂), generating a 5-azidonaphthyl radical in close proximity to the surface. nih.govresearchgate.net This radical immediately attacks the surface, forming a robust covalent bond. nih.gov The process can be controlled by electrochemical techniques like cyclic voltammetry, where a characteristic irreversible reduction peak is observed during the first potential scan. researchgate.net

Surface modification can also be triggered by light. nih.gov Photochemical grafting can be achieved by irradiating the substrate while it is immersed in the diazonium salt solution. nih.govrsc.org The process can occur under UV or visible light, sometimes requiring a photosensitizer. nih.govresearchgate.net The absorption of light energy leads to the homolytic cleavage of the C-N bond, again generating the aryl radical necessary for surface attachment. This method is advantageous for modifying substrates that may not be suitable for electrochemical treatment.

For certain substrates, grafting can occur spontaneously without any external electrochemical or photochemical trigger. nih.gov This process is possible on surfaces that are sufficiently reducing to transfer an electron to the diazonium ion. nih.gov Materials like carbon, iron, copper, and nickel can initiate this reaction upon simple immersion in the diazonium salt solution. nih.govnih.gov The mechanism involves the reduction of the diazonium cation by the substrate, leading to the formation of the aryl radical and its subsequent covalent bonding to the surface. nih.gov This method is particularly simple and scalable for surface modification.

Integration into Polymer Architectures and Composites

The dual functionality of 5-azidonaphthalene-1-diazonium provides multiple pathways for its integration into polymeric materials. This can be achieved by either incorporating the molecule into a polymer chain or by using it to link polymers to surfaces or other materials.

One primary strategy involves first grafting the 5-azidonaphthyl group onto a substrate using the diazonium functionality, as described in section 5.3. The resulting azide-terminated surface can then be used to anchor polymers. For example, a polymer chain that has been functionalized with a terminal alkyne group can be covalently attached to the azide-functionalized surface via a CuAAC "click" reaction. rsc.org This "grafting-to" approach is highly efficient for creating polymer brushes and functional coatings.

Alternatively, the azide groups on the surface can act as initiators for "grafting-from" polymerization techniques. Another approach is to first synthesize a monomer containing the 5-azidonaphthalene moiety. This can be done by performing an azo coupling reaction to create a polymerizable azo dye that retains the azide group. This azido-functionalized monomer can then be co-polymerized with other monomers to create a polymer backbone with pendant azide groups. researchgate.net These azide groups within the polymer architecture can be used for subsequent cross-linking of the polymer chains (e.g., via UV irradiation) or for conjugating other molecules to the polymer. researchgate.net

Catalytic Applications in Organic Transformations

Currently, there is a notable absence of specific research findings in the public domain detailing the direct catalytic applications of 5-Azidonaphthalene-1-diazonium in organic transformations. While diazonium salts, as a broader class of compounds, have been investigated for their roles in various catalytic processes, information pertaining specifically to the 5-azidonaphthalene derivative is not available in the reviewed literature.

Diazonium salts are generally utilized in catalysis in several ways. They can be used to functionalize surfaces, thereby creating heterogeneous catalysts. mdpi.comresearchgate.net In this approach, the diazonium salt is grafted onto a solid support, and the resulting modified material can act as a catalyst. mdpi.comnih.gov Additionally, diazonium salts are employed to stabilize and modify metal nanoparticles, which then serve as the active catalytic species. mdpi.com The organic layer formed from the diazonium salt can prevent the aggregation of nanoparticles and influence their catalytic activity and selectivity. mdpi.com

Furthermore, aryl diazonium salts are known to participate in various organic reactions, such as cross-coupling reactions, where they can act as arylating agents. nih.govnih.govrsc.org However, in these transformations, the diazonium compound itself is a reagent rather than a catalyst.

Despite these general applications for diazonium salts, the specific catalytic utility of 5-Azidonaphthalene-1-diazonium has not been documented in the available scientific literature. Consequently, there are no detailed research findings or data tables to present regarding its catalytic performance in organic transformations. Further research is required to explore and establish any potential catalytic roles for this specific compound.

Photochemical and Photophysical Properties for Research Applications

Photoactivation Wavelengths and Quantum Yields of 5-Azidonaphthalene-1-diazonium

The photoactivation of aromatic diazonium compounds typically occurs upon absorption of ultraviolet (UV) light, leading to the cleavage of the C-N bond and release of dinitrogen gas. The specific wavelength for maximum absorption (λmax) for 5-Azidonaphthalene-1-diazonium would be determined by the electronic structure of the naphthalene (B1677914) ring substituted with both an azido (B1232118) and a diazonium group. For comparison, other naphthalene-based azo dyes show absorption maxima that can be influenced by substituents, with predicted transitions around 388 nm, 447 nm, and 561 nm for some protonated forms. Naphthalene itself is excited by UV light around 270 nm.

The quantum yield (Φ), a measure of the efficiency of a photochemical process, would quantify the number of molecules undergoing photoreaction per photon absorbed. For diazonium compounds, this often relates to the efficiency of nitrogen loss to form a highly reactive aryl cation or radical. The quantum yield can be significantly affected by the solvent and the presence of other chemical species. While specific values for 5-Azidonaphthalene-1-diazonium are not published, studies on related compounds like imidazoline derivatives of naphthalene have shown quantum yields to be highly dependent on solvent polarity.

Interactive Data Table: Photochemical Properties of Hypothetical Naphthalene Derivatives

The following table is illustrative, based on typical values for related compounds, as specific data for 5-Azidonaphthalene-1-diazonium is not available.

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, 5-Azidonaphthalene-1-diazonium would be promoted to an electronically excited state. The subsequent relaxation pathways determine its photochemical fate. Studies on similar naphthalene-based azo dyes using transient absorption spectroscopy have revealed complex excited-state dynamics with multiple distinct lifetimes, often in the picosecond to nanosecond range. nih.govrsc.org For instance, some derivatives show lifetimes of approximately 0.7–1.5 ps, ~3–4 ps, and 20–40 ps. nih.gov These rapid deactivation pathways are crucial in understanding the molecule's reactivity.

The excited state can decay through several processes:

Internal Conversion: Non-radiative decay back to the ground state.

Intersystem Crossing: Transition to a triplet excited state.

Fluorescence: Radiative decay from the singlet excited state.

Photochemical Reaction: Cleavage of the diazonium or azide (B81097) group.

Energy transfer processes could also play a significant role. If another chromophore (a sensitizer) is present and excited by light, it can transfer its energy to the 5-Azidonaphthalene-1-diazonium molecule, inducing its decomposition even without direct excitation. This has been demonstrated for the related compound 5-iodonaphthyl-1-azide, where energy transfer from eosin (a triplet-forming chromophore) was used to activate the azide. The efficiency of such triplet-triplet energy transfer is distance-dependent, with critical distances estimated to be in the range of 8-14 Å.

Controlled Photoreactivity in Spatially Confined Systems

Placing photoreactive molecules like 5-Azidonaphthalene-1-diazonium within spatially confined systems, such as micelles, cyclodextrins, or polymer matrices, can significantly alter their reactivity. Confinement can influence the excited-state lifetimes and modify the yields of photochemical reactions compared to their behavior in bulk solution.

For related molecules, encapsulation has been shown to lead to steric trapping of excited-state species. This can favor certain reaction pathways over others. For instance, an adiabatic excited-state isomerization pathway that is not observed in solution can become accessible for some azo dyes when confined. This control arises from the restricted motion and altered local environment imposed by the host system, which can affect the stability of intermediates and transition states on the potential energy surface. While no specific studies on 5-Azidonaphthalene-1-diazonium in confined systems have been reported, these findings on analogous compounds suggest a promising avenue for controlling its photoreactivity for targeted applications.

Advanced Bioconjugation and Molecular Probe Development

Design Principles for Azide- and Diazonium-Based Bioorthogonal Probes

The development of molecular probes for studying biological systems in their native environment is governed by the principles of bioorthogonal chemistry. This field focuses on chemical reactions that can occur within living systems without interfering with endogenous biochemical processes. springernature.comacs.org Probes built upon azide (B81097) and diazonium functionalities are central to this endeavor, offering a diverse range of reactivities that can be precisely controlled. nih.gov

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity. escholarship.org It does not typically participate in reactions with biological nucleophiles but reacts selectively with specific partners, most notably alkynes and phosphines. nih.govescholarship.org This has led to the development of powerful ligation strategies such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). springernature.comrsc.org

The diazonium group, in contrast, is a highly reactive electrophile capable of forming covalent azo bonds with electron-rich amino acid residues, particularly tyrosine and histidine. sustech.edu.cnnih.gov Its high reactivity can be a challenge, often necessitating its generation in situ or stabilization as a salt, for instance, a tetrafluoroborate (B81430) salt. vulcanchem.comresearchgate.netnih.gov In probe design, the reactivity of aryl diazonium groups can be attenuated to prevent non-specific reactions, allowing for "affinity-driven" labeling where the covalent bond formation is directed by an initial non-covalent binding event. nih.gov

Probes like 5-Azidonaphthalene-1-diazonium are designed to leverage the distinct properties of both groups. The core design principles for such dual-functionality probes include:

Orthogonal Reactivity: The azide and diazonium groups react via different mechanisms with distinct targets, allowing for independent and sequential modification. vulcanchem.com The diazonium group can be used for initial site-specific anchoring to a protein, while the azide remains available for a subsequent "click" reaction. google.com

Tunability: The reactivity of each functional group can be fine-tuned. For example, the electrophilicity of the diazonium ion can be modulated by substituents on the aromatic ring. nih.gov The azide can be used in thermally-driven cycloadditions or be photoactivated to form a highly reactive nitrene for crosslinking. nih.gov

Structural Scaffolding: The rigid naphthalene (B1677914) backbone provides a defined spatial relationship between the two functional groups and can contribute to the photophysical properties of the probe, such as fluorescence. vulcanchem.com

Biocompatibility and Stability: An effective probe must be stable under physiological conditions (pH, temperature) until its desired reaction is triggered. acs.orgresearchgate.net For instance, some diazonium reagents are designed as stable triazene (B1217601) precursors that only release the reactive diazonium ion upon a specific trigger, such as light. nih.gov

| Feature | Azide Group (-N₃) | Diazonium Group (-N₂⁺) |

|---|---|---|

| Primary Reactivity | 1,3-Dipolar Cycloaddition | Electrophilic Aromatic Substitution (Azo Coupling) |

| Key Reaction Partners | Alkynes (for CuAAC/SPAAC), Phosphines (for Staudinger Ligation) | Electron-rich residues (Tyrosine, Histidine) |

| Typical Conditions | Physiological pH, room temp; Cu(I) catalyst for CuAAC | Physiological pH; reactivity often proximity-induced |

| Relative Stability | High metabolic stability, generally inert in cells | Generally unstable, often prepared in situ or used as stabilized salts |

| Size | Small, minimally perturbing | Relatively small |

| Alternative Activation | UV light can generate a reactive nitrene (Photoaffinity Labeling) | Can be "masked" as a stable triazene and released by light or acid |

Strategies for Site-Specific Covalent Labeling of Biomolecules

The ability to covalently attach a probe to a specific site on a biomolecule is crucial for accurately studying its function. 5-Azidonaphthalene-1-diazonium and related probes enable several sophisticated strategies to achieve this goal.

Labeling via the Diazonium Moiety: The primary strategy involving the diazonium group is affinity-driven azo coupling . nih.gov This method targets electron-rich amino acid side chains, with a strong preference for tyrosine. sustech.edu.cn The process relies on proximity-induced reactivity:

A probe is designed to include a ligand component that binds with high affinity to a specific pocket on a target protein.

This binding event localizes the probe, dramatically increasing the effective concentration of the diazonium group near residues within the binding site.

The weakly reactive diazonium moiety then undergoes a highly specific electrophilic aromatic substitution with a nearby tyrosine or histidine, forming a stable, covalent azo linkage. sustech.edu.cnnih.gov

This approach transforms a non-covalent, reversible interaction into a permanent, covalent one, effectively "locking" the probe onto its target and overcoming the challenge of modifying a single residue among many potential candidates on the protein surface.

Labeling via the Azide Moiety: The azide group offers a complementary set of bioorthogonal labeling strategies:

Click Chemistry (CuAAC and SPAAC): If a target biomolecule is engineered (genetically or metabolically) to contain an alkyne handle, the azide on the probe can react to form a stable triazole linkage. SPAAC, which uses strained cyclooctynes, is particularly valuable for live-cell applications as it obviates the need for potentially toxic copper catalysts. nih.govescholarship.org

Photoaffinity Labeling (PAL): The aryl azide group is photolabile. Upon irradiation with UV light, it releases dinitrogen gas to generate a highly reactive nitrene intermediate. nih.gov This nitrene can insert into adjacent C-H, N-H, or O-H bonds, forming a covalent crosslink to any molecule in its immediate vicinity. While less specific than azo coupling in terms of the bond formed, PAL is invaluable for capturing transient interactions when the precise binding partner is unknown. nih.gov Azidonaphthalene derivatives are well-suited for PAL. nih.gov

Staudinger Ligation: This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine, forming a stable amide bond. springernature.comescholarship.org

The dual functionality of 5-Azidonaphthalene-1-diazonium allows for powerful sequential labeling schemes. For instance, the diazonium group can first be used to achieve site-specific anchoring to a tyrosine residue on a target protein. The still-available azide group then serves as a handle for a second-stage modification, such as "clicking" on a fluorescent reporter or a biotin (B1667282) tag for affinity purification. vulcanchem.com

| Strategy | Functional Group | Target Moiety | Key Principle | Primary Use |

|---|---|---|---|---|

| Affinity-Driven Azo Coupling | Diazonium | Tyrosine, Histidine | Proximity-induced reaction following non-covalent binding. sustech.edu.cnnih.gov | Site-specific protein modification. |

| Photoaffinity Labeling (PAL) | Azide | Nearby C-H, N-H, O-H bonds | UV light generates a reactive nitrene for covalent insertion. nih.gov | Capturing unknown interaction partners. |

| Strain-Promoted Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., DIBO, BCN) | Catalyst-free 'click' reaction. nih.govescholarship.org | Live-cell imaging, attaching reporters. |

| Copper-Catalyzed Cycloaddition (CuAAC) | Azide | Terminal Alkyne | Highly efficient Cu(I)-catalyzed 'click' reaction. springernature.comrsc.org | In vitro conjugation, attaching reporters. |

| Photocatalytic Thiol-Ene | Diazonium | Cysteine | Light-mediated radical reaction for labeling thiols. nih.gov | Site-specific protein modification. |

Applications in Investigating Biological Mechanisms (e.g., Protein-Ligand Interactions)

The covalent labeling strategies enabled by probes like 5-Azidonaphthalene-1-diazonium are instrumental in dissecting complex biological mechanisms, particularly protein-ligand and protein-protein interactions (PPIs). nih.govucl.ac.uk

Mapping Ligand Binding Sites: Affinity labeling with a diazonium-containing probe is a powerful tool for elucidating the precise binding site of a ligand on its receptor. After the covalent azo-coupling reaction, the protein can be digested into smaller peptides. Mass spectrometry is then used to identify the peptide fragment containing the probe, and tandem mass spectrometry (MS/MS) can pinpoint the exact tyrosine or histidine residue that was modified. nih.gov This provides high-resolution structural information about the ligand-receptor interface.

Visualization of Cellular Components: By attaching a fluorophore to the azide handle of the probe (either before or after the diazonium labeling step), researchers can visualize the localization and trafficking of target proteins in living cells. nih.gov For example, an aryl diazonium probe was used to covalently label and visualize the neurotensin (B549771) receptor 1 (NTSR1) and glucagon-like peptide 1 receptor (GLP1R) on the cell surface via confocal fluorescence microscopy, allowing for the study of receptor dynamics after ligand binding. rsc.orgnih.gov

Identification of Protein-Protein Interactions: Photoaffinity labeling is a key application for the azido-naphthalene moiety. A probe can be designed to bind to a specific "bait" protein. Upon UV irradiation, the azide forms a nitrene that crosslinks to any nearby "prey" proteins, capturing even transient or weak interactions. nih.gov The resulting covalently linked protein complex can be isolated and the unknown interaction partner identified by mass spectrometry. This technique was used with 1-iodo, 5-azidonaphthalene to study the structure of viral proteins. nih.gov

Proteomic Profiling and Target Enrichment: The azide group serves as a versatile anchor for affinity tags like biotin. After a target protein is covalently labeled via the diazonium group, a biotin-alkyne conjugate can be "clicked" onto the azide. The biotinylated protein can then be selectively captured from a complex cell lysate using streptavidin-coated beads. nih.gov This enrichment step dramatically simplifies the sample, allowing for the confident identification of the target protein and any associated binding partners by proteomics. nih.gov

| Application | Technique | Role of Probe | Biological Insight Gained |

|---|---|---|---|

| Binding Site Mapping | Affinity Labeling + Mass Spectrometry | Diazonium group covalently labels residues in the binding pocket. nih.gov | High-resolution map of a protein-ligand interface. |

| Live-Cell Imaging | Fluorescence Microscopy | Diazonium anchors to target; azide 'clicks' to a fluorophore. rsc.orgnih.gov | Localization, trafficking, and dynamics of a target protein. |

| PPI Discovery | Photoaffinity Labeling + Proteomics | Photoactivated azide crosslinks to unknown binding partners. nih.gov | Identification of novel or transient protein-protein interactions. |

| Target Identification | Affinity Enrichment + Mass Spectrometry | Diazonium labels target; azide 'clicks' to a biotin tag for pulldown. nih.gov | Identification of a drug's target or a receptor for a ligand from a complex mixture. |

Emerging Research Frontiers and Theoretical Considerations

Development of Green Chemistry Approaches for 5-Azidonaphthalene-1-diazonium Synthesis and Reactivity

The traditional synthesis of diazonium salts involves the use of nitrous acid, which can lead to the formation of undesirable byproducts and safety concerns. scirp.org Green chemistry initiatives are focused on developing safer, more efficient, and environmentally benign alternatives.

Alternative Diazotization Reagents: Research into greener diazotization methods offers potential pathways for the synthesis of 5-azidonaphthalene-1-diazonium. One promising approach involves the use of methyl nitrite (B80452) as a clean diazotization agent. scirp.org This method avoids the direct use of nitrous acid, potentially reducing the formation of decomposition products and simplifying product isolation. scirp.org Another avenue is the application of solid-supported reagents, such as sulfonic acid-based cation-exchange resins or polymer-supported nitrite, which can act as a proton source or stabilize the resulting diazonium salt, often allowing for reactions in aqueous media. rsc.orgorganic-chemistry.org The use of recyclable acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate, has also been shown to be effective for one-pot diazotization-iodination reactions and could be adapted for the synthesis of the target diazonium salt. ijcce.ac.ir

Greener Reaction Conditions: The reactivity of 5-azidonaphthalene-1-diazonium in coupling reactions is also a target for green chemistry innovations. For instance, the synthesis of azo compounds, a primary application of diazonium salts, has been achieved using catalysts like ferric hydrogen sulfate (B86663) or p-toluenesulfonic acid to promote reactions under milder conditions with shorter reaction times. nih.gov One-pot synthesis methods, where the diazotization of a precursor amine and the subsequent coupling reaction occur in the same vessel, streamline processes and reduce waste. rsc.org For 5-azidonaphthalene-1-diazonium, this could involve the in-situ generation from 5-azido-1-naphthylamine followed immediately by a coupling reaction, minimizing the handling of the potentially unstable diazonium intermediate.

A comparative table of potential green synthesis strategies is presented below.

| Strategy | Reagents/Catalysts | Potential Advantages for 5-Azidonaphthalene-1-diazonium | Reference |

| Alternative Diazotizing Agent | Methyl Nitrite | Cleaner reaction profile, reduced byproducts. | scirp.org |

| Solid-Supported Synthesis | Polymer-supported nitrite, Cation-exchange resins | Enhanced stability, potential for use in water, easier purification. | rsc.orgorganic-chemistry.org |

| Ionic Liquids | Acidic Ionic Liquids (e.g., [H-NMP]HSO4) | Mild conditions, reusable solvent/catalyst system. | ijcce.ac.ir |

| One-Pot Synthesis | PTFE-assisted aqueous method | Reduced process steps, recyclable wastewater, quantitative yields. | rsc.org |

| Catalyzed Coupling | Ferric hydrogen sulfate, p-toluenesulfonic acid | Shorter reaction times, high yields under mild conditions. | nih.gov |

Computational Modeling and Predictive Analytics for Novel Derivatives

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby accelerating research and reducing experimental trial-and-error. vulcanchem.com For 5-azidonaphthalene-1-diazonium, computational modeling can provide crucial insights into its electronic structure, stability, and reaction mechanisms.

Predicting Stability and Reactivity: The stability of diazonium salts is highly dependent on the electronic nature of their substituents and the counter-ion. mdpi.com Computational models, such as those based on Density Functional Theory (DFT), can be employed to predict the stability of 5-azidonaphthalene-1-diazonium with various counter-ions (e.g., tetrafluoroborate (B81430) vs. hydrogen sulfate). vulcanchem.com Such models can also predict how modifications to the naphthalene (B1677914) ring, such as the introduction of additional electron-withdrawing or -donating groups, would influence the reactivity of both the diazonium and azide (B81097) functionalities. For example, modeling can help understand the regioselectivity of subsequent reactions, which is influenced by the steric and electronic effects of the existing functional groups. vulcanchem.com

Designing Novel Derivatives: Predictive analytics can be used to design novel derivatives of 5-azidonaphthalene-1-diazonium for specific applications. By modeling the interaction of potential derivatives with biological targets or material surfaces, researchers can pre-screen candidates with desired properties. For instance, in the context of creating new surface-enhanced Raman spectroscopy (SERS) nanosensors, computational models can help design derivatives with optimal binding affinity and electronic properties for detecting specific analytes. mdpi.comifremer.fr This predictive capability is crucial for developing new functional materials and bioconjugation agents. vulcanchem.com

The table below outlines key parameters that can be investigated through computational modeling.

| Computational Method | Parameter to Investigate | Potential Insight for 5-Azidonaphthalene-1-diazonium Derivatives | Reference |

| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Predict reactivity of azide and diazonium groups. | ifremer.fr |

| DFT | Bond Dissociation Energies | Assess thermal stability and potential decomposition pathways. | mdpi.com |

| Molecular Dynamics (MD) | Interaction with Solvents/Surfaces | Understand behavior in different media and grafting mechanisms. | rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Predict the efficacy of derivatives as potential therapeutic linkers. | vulcanchem.com |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

Modern chemical synthesis is increasingly benefiting from automation and miniaturization, trends embodied by flow chemistry and high-throughput screening (HTS). These technologies are particularly well-suited for handling energetic or unstable intermediates like diazonium salts.

Flow Chemistry for Synthesis: The synthesis of diazonium salts can be hazardous in traditional batch processes due to the potential for rapid decomposition. mdpi.com Flow chemistry mitigates these risks by performing reactions in continuous-flow microreactors. vulcanchem.com This approach offers superior temperature control and ensures that only a small amount of the hazardous intermediate is present at any given time. mdpi.com The application of flow chemistry to the diazotization of 5-azido-1-naphthylamine would enable safer, more scalable production of 5-azidonaphthalene-1-diazonium. vulcanchem.com Furthermore, flow reactors can be set up for multi-step sequences, allowing for the in-situ generation of the diazonium salt and its immediate use in a subsequent reaction, such as an azo coupling or a Sandmeyer reaction, without isolation. cam.ac.ukdurham.ac.uk

High-Throughput Screening for Reactivity and Applications: High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions or the screening of compound libraries for desired activities. smolecule.com The unique dual-functionality of 5-azidonaphthalene-1-diazonium makes it an ideal candidate for HTS campaigns. For example, an array of coupling partners could be rapidly screened to synthesize a library of novel azo dyes. Similarly, its utility in bioconjugation could be explored by reacting it with various biomolecules and then using the azide handle for a "click" reaction with a fluorescent reporter in a high-throughput format. This would accelerate the discovery of new probes and materials based on the 5-azidonaphthalene scaffold.

The synergy between these advanced methodologies is summarized below.

| Methodology | Application to 5-Azidonaphthalene-1-diazonium | Key Advantages | Reference |

| Flow Chemistry | Synthesis via diazotization of 5-azido-1-naphthylamine. | Enhanced safety, precise temperature control, scalability, enables multi-step synthesis without isolation. | vulcanchem.commdpi.com |

| In-situ generation and subsequent functionalization (e.g., azo coupling, click chemistry). | Minimizes handling of energetic intermediates, improves reaction efficiency. | cam.ac.ukdurham.ac.uk | |

| High-Throughput Screening (HTS) | Screening of coupling partners for new dye synthesis. | Rapid discovery of novel compounds with desired properties. | smolecule.com |

| Optimization of bioconjugation and click reaction conditions. | Efficiently identifies optimal conditions for linking to biomolecules or surfaces. | smolecule.com |

Q & A

Q. What are the critical considerations for synthesizing 5-Azidonaphthalene-1-diazonium with high purity?

Methodological Answer:

- Reaction Optimization : Use ice-cold dimethylformamide (DMF) as a solvent to stabilize the diazonium intermediate, as demonstrated in analogous naphthalene-based syntheses .

- Temperature Control : Maintain reaction temperatures below 5°C during diazotization to prevent premature decomposition of the azido group.

- Purification : Employ recrystallization using ethanol-water mixtures (70:30 v/v) to isolate the product, followed by column chromatography with silica gel and ethyl acetate/hexane gradients to remove unreacted precursors .

- Validation : Confirm purity via HPLC coupled with UV-Vis detection (λ = 254 nm) and cross-validate with isotopic internal standards (e.g., deuterated analogs) to minimize matrix interference .

Q. How can spectroscopic techniques distinguish 5-Azidonaphthalene-1-diazonium from structurally similar byproducts?

Methodological Answer:

- IR Spectroscopy : Identify the azido (-N₃) stretch at ~2100 cm⁻¹ and diazonium (-N₂⁺) bands near 2250–2300 cm⁻¹. Compare with reference spectra of nitroaromatic analogs to rule out contamination .

- NMR Analysis : Use ¹H-NMR to detect characteristic aromatic proton shifts (δ 7.5–8.5 ppm for naphthalene) and confirm the absence of methyl or morpholino groups (common in impurities like AMOZ or NPAMOZ) .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 255.06 (C₁₀H₆N₅O⁺) with isotopic patterns matching theoretical calculations.

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for 5-Azidonaphthalene-1-diazonium under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies : Perform kinetic experiments at pH 3–9, monitoring degradation via UV-Vis (loss of diazonium absorbance at 300–320 nm) and LC-MS to track byproduct formation .

- Data Reconciliation : Apply constraint-based simulation (e.g., over-constrained solver models) to identify conflicting variables (e.g., light exposure vs. pH) and refine experimental boundaries .

- Cross-Validation : Compare results with thermogravimetric analysis (TGA) to correlate decomposition rates with thermal stability .

Q. What strategies mitigate spectral interference when quantifying 5-Azidonaphthalene-1-diazonium in complex matrices?

Methodological Answer:

- Isotopic Dilution : Use deuterated internal standards (e.g., ¹³C/¹⁵N-labeled analogs) to correct for matrix effects in LC-MS/MS, as validated for nitroaromatic hydrazides .

- Multivariate Analysis : Employ principal component analysis (PCA) on IR or Raman spectra to isolate target signals from overlapping contaminants (e.g., nitrophenyl derivatives) .

- Advanced Chromatography : Optimize UPLC conditions with a C18 reverse-phase column (1.7 µm particles) and a gradient of 0.1% formic acid in acetonitrile/water to enhance resolution .

Q. How can computational modeling predict reactivity trends for 5-Azidonaphthalene-1-diazonium in click chemistry applications?

Methodological Answer:

- DFT Calculations : Model the azide-diazenium tautomerism using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity in Huisgen cycloadditions.

- Solvent Effects : Simulate polarity-dependent reactivity with COSMO-RS to optimize solvent choice (e.g., DMF vs. THF) for reaction efficiency .

- Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。